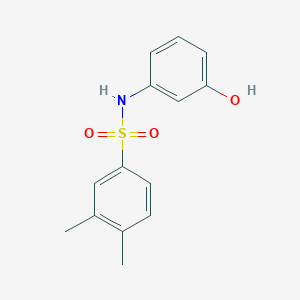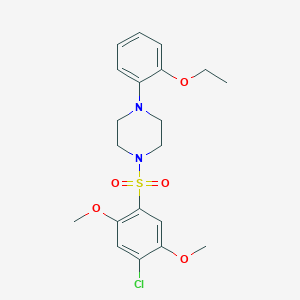
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising compound for research purposes.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. This compound has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors, among others. Additionally, this compound has been shown to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to increase levels of neurotransmitters such as serotonin and dopamine, which can lead to improved mood and cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its unique chemical structure, which allows it to interact with various receptors and enzymes in the body. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its effects on the body. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its unique chemical structure and low toxicity make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and pharmacology.
Métodos De Síntesis
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-ethoxyphenylpiperazine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for the treatment of neurological disorders. In pharmacology, this compound has been investigated for its interactions with various receptors and enzymes in the body.
Propiedades
Fórmula molecular |
C20H25ClN2O5S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
Clave InChI |
YMTHHOUKCSPLML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




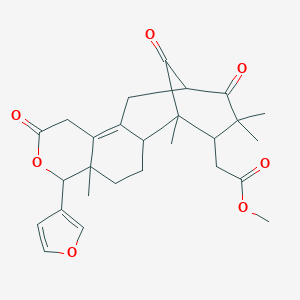
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)
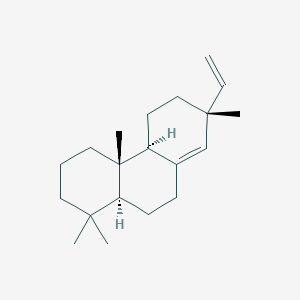
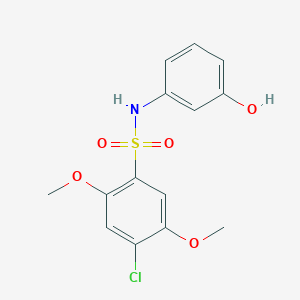

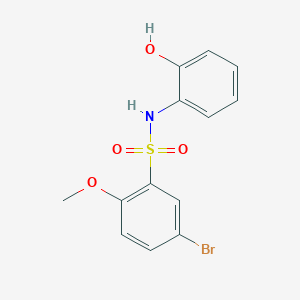

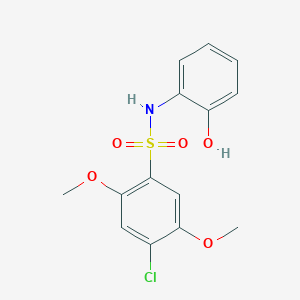
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)


